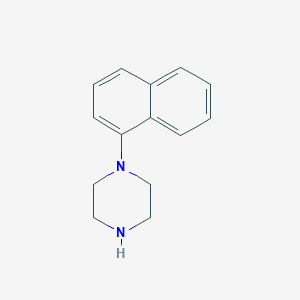
1-(1-萘基)哌嗪
概述
描述
科学研究应用
化学: 用作合成更复杂分子的合成砌块。
生物学: 研究其对5-羟色胺受体的影响以及在神经药理学中的潜在应用。
医学: 由于其与多巴胺和5-羟色胺受体的相互作用,被研究作为非典型抗精神病药物的潜在应用.
工业: 用于开发新的药物和化学中间体.
生化分析
Biochemical Properties
1-(1-Naphthyl)piperazine exerts partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors, while antagonizing the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . It has also been shown to possess high affinity for the 5-HT 3, 5-HT 5A, 5-HT 6, and 5-HT 7 receptors .
Cellular Effects
In vitro and in vivo studies have shown that 1-(1-Naphthyl)piperazine can modulate 5-HT release . It has been observed to have cytotoxic effects against melanoma cells .
Molecular Mechanism
1-(1-Naphthyl)piperazine acts by exerting partial agonism at various 5-HT receptors, while antagonizing others . This interaction with the 5-HT receptors influences various cellular and molecular processes.
Dosage Effects in Animal Models
In animal models, 1-(1-Naphthyl)piperazine produces effects including hyperphagia, hyperactivity, and anxiolysis . These effects are likely mediated predominantly or fully by blockade of the 5-HT 2C receptor .
准备方法
合成路线和反应条件
1-萘基哌嗪可以通过在碱(如碳酸钾)存在下,1-氯萘与哌嗪反应合成。 反应通常在二甲基甲酰胺等溶剂中于高温下进行 .
工业生产方法
1-萘基哌嗪的工业生产方法涉及类似的合成路线,但规模更大以适应更大的产量。 该过程包括严格的纯化步骤,以确保化合物的纯度和质量 .
化学反应分析
反应类型
1-萘基哌嗪会发生各种化学反应,包括:
氧化: 它可以被氧化生成萘醌衍生物。
还原: 还原反应可生成二氢衍生物。
取代: 它可以发生亲核取代反应,尤其是在哌嗪环上.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠等还原剂。
取代: 在碱性条件下,可以使用胺或硫醇等亲核试剂.
主要产品
氧化: 萘醌衍生物。
还原: 二氢衍生物。
取代: 各种取代的哌嗪衍生物.
作用机制
1-萘基哌嗪主要通过其与5-羟色胺受体的相互作用发挥其作用。 它在5-HT1A、5-HT1B、5-HT1D、5-HT1E和5-HT1F受体上起部分激动作用,并在5-HT2A、5-HT2B和5-HT2C受体上起拮抗作用 . 这种混合型5-羟色胺能活性影响各种神经递质通路,导致其观察到的对行为和情绪的影响 .
相似化合物的比较
类似化合物
苯基哌嗪: 另一种具有类似5-羟色胺能活性的苯基哌嗪衍生物。
二苯基哌嗪: 一个具有双苯基的化合物,也影响5-羟色胺受体。
喹帕嗪: 一种具有类似受体相互作用的5-羟色胺能药物.
独特性
1-萘基哌嗪的独特之处在于其特定的受体特征,包括在多个5-羟色胺受体亚型上发挥部分激动作用和拮抗作用。 这种独特的相互作用模式使其成为研究5-羟色胺能系统和开发新的治疗药物的宝贵化合物 .
属性
IUPAC Name |
1-naphthalen-1-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNICFCQJUVFULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973071 | |
| Record name | 1-(Naphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57536-86-4 | |
| Record name | 1-(1-Naphthyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57536-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Naphthyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057536864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Naphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Naphthalenyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ7MR37A24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 1-(1-Naphthyl)piperazine are essential for its interaction with serotonin receptors?
A4: The naphthyl ring and the piperazine moiety are crucial for binding to serotonin receptors []. Modifications to these structures, such as substitutions on the naphthyl ring or alterations to the piperazine nitrogen, can significantly influence its affinity and selectivity for different serotonin receptor subtypes [, , ].
Q2: How does the activity profile of 1-(1-Naphthyl)piperazine compare to other arylpiperazine derivatives?
A5: Compared to other arylpiperazines like TFMPP (1-(3-trifluoromethylphenyl)piperazine) and mCPP (1-(3-chlorophenyl)piperazine), 1-(1-Naphthyl)piperazine often exhibits different affinities and intrinsic activities at various 5-HT receptor subtypes [, , ]. These differences highlight the importance of subtle structural variations in modulating the pharmacological profile of arylpiperazine derivatives.
Q3: Can 1-(1-Naphthyl)piperazine serve as a template for developing more selective serotonin receptor ligands?
A6: Yes, 1-(1-Naphthyl)piperazine has been investigated as a potential template for designing novel ligands with improved selectivity for specific serotonin receptor subtypes, such as the 5-HT6 receptor []. By introducing specific modifications to the parent structure, researchers aim to enhance binding affinity and selectivity for desired therapeutic targets.
Q4: What in vitro models have been used to study the effects of 1-(1-Naphthyl)piperazine?
A7: Isolated tissue preparations, such as rat stomach fundus, guinea pig trachea, and various blood vessels, have been extensively used to investigate the effects of 1-(1-Naphthyl)piperazine on smooth muscle contraction [, , , , ]. Additionally, cell-based assays measuring phosphoinositide hydrolysis have been employed to assess its interaction with 5-HT2 and 5-HT1C receptors [, ].
Q5: What animal models have been employed to investigate the pharmacological effects of 1-(1-Naphthyl)piperazine?
A8: Rodent models, particularly rats, have been widely used to study the effects of 1-(1-Naphthyl)piperazine on various physiological functions, including blood pressure regulation, anxiety-related behaviors, and stress responses [, , , ]. Additionally, invertebrate models like fingernail clams and zebra mussels have provided insights into the evolutionary conservation of serotonin receptor subtypes and their roles in reproductive processes [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

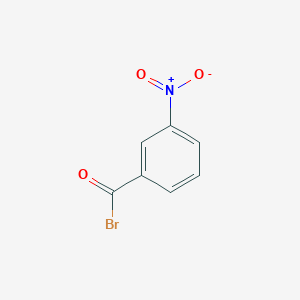

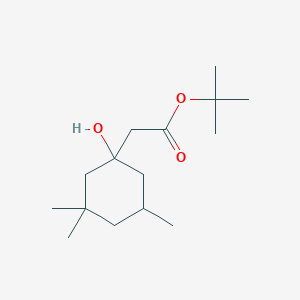
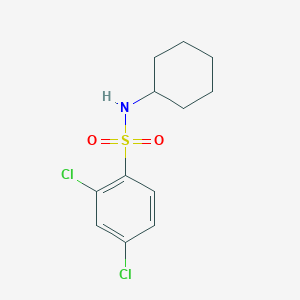
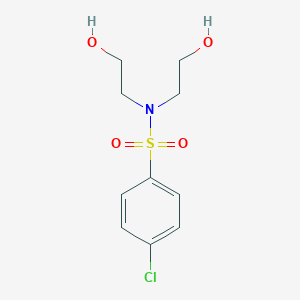




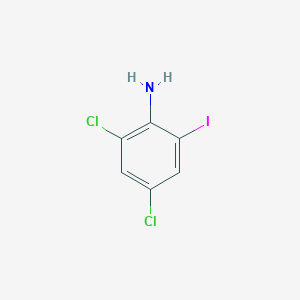
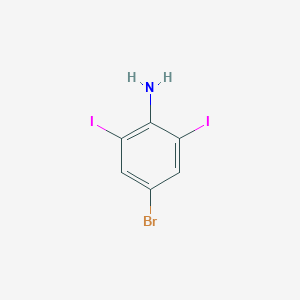
![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)


